molecular formula C7H6ClN3O B8346736 4-Chloro-6-methylfuro[2,3-d]pyrimidin-2-amine

4-Chloro-6-methylfuro[2,3-d]pyrimidin-2-amine

Cat. No. B8346736
M. Wt: 183.59 g/mol
InChI Key: SKPFYARNDNVQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methylfuro[2,3-d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C7H6ClN3O and its molecular weight is 183.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-methylfuro[2,3-d]pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-methylfuro[2,3-d]pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

4-chloro-6-methylfuro[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C7H6ClN3O/c1-3-2-4-5(8)10-7(9)11-6(4)12-3/h2H,1H3,(H2,9,10,11)

InChI Key

SKPFYARNDNVQKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)N=C(N=C2Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 80 ml t-butanol and 60 ml water was added 6.0 g of 4,6-dichloro-5-(2-propynyl)-2-pyrimidinamine followed by 30 ml of 2N sodium hydroxide. After heating to reflux (ca 70°) for 20 hours, the mixture was cooled and the solid product was collected by filtration. The yield of product was 1.8 g, m.p. 255°-257°. An NMR (60 MHz) spectrum in trifluoroacetic acid solution exhibited absorptions at 2.8 (doublet) and 6.6 (triplet) ppm in a 3 to 1 ratio indicating the title compound.
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
4,6-dichloro-5-(2-propynyl)-2-pyrimidinamine
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

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